molecular formula C20H20N4O2 B6717096 N-[(6-morpholin-4-ylpyridin-2-yl)methyl]isoquinoline-1-carboxamide

N-[(6-morpholin-4-ylpyridin-2-yl)methyl]isoquinoline-1-carboxamide

Cat. No.: B6717096
M. Wt: 348.4 g/mol
InChI Key: MNZWYXLRSSNUSL-UHFFFAOYSA-N
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Description

N-[(6-morpholin-4-ylpyridin-2-yl)methyl]isoquinoline-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a morpholine ring, a pyridine ring, and an isoquinoline moiety, making it a versatile molecule for chemical synthesis and biological studies.

Properties

IUPAC Name

N-[(6-morpholin-4-ylpyridin-2-yl)methyl]isoquinoline-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c25-20(19-17-6-2-1-4-15(17)8-9-21-19)22-14-16-5-3-7-18(23-16)24-10-12-26-13-11-24/h1-9H,10-14H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZWYXLRSSNUSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC(=N2)CNC(=O)C3=NC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-morpholin-4-ylpyridin-2-yl)methyl]isoquinoline-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Intermediate: The starting material, 6-chloropyridine-2-carbaldehyde, undergoes a nucleophilic substitution reaction with morpholine to form 6-morpholin-4-ylpyridine-2-carbaldehyde.

    Coupling with Isoquinoline: The intermediate is then coupled with isoquinoline-1-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Final Product Formation: The resulting product is purified through recrystallization or chromatography to obtain this compound.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This often involves:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.

    Use of Continuous Flow Reactors: To ensure consistent quality and scalability.

    Purification Techniques: Employing advanced purification methods such as high-performance liquid chromatography (HPLC) to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(6-morpholin-4-ylpyridin-2-yl)methyl]isoquinoline-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidized Derivatives: Such as carboxylic acids or ketones.

    Reduced Derivatives: Such as primary or secondary amines.

    Substituted Derivatives: Depending on the substituent introduced, various functionalized isoquinoline or pyridine derivatives can be obtained.

Scientific Research Applications

Chemistry

In chemistry, N-[(6-morpholin-4-ylpyridin-2-yl)methyl]isoquinoline-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of therapeutic agents.

Medicine

In medicine, research focuses on its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. Studies have shown that derivatives of this compound can inhibit specific enzymes or receptors involved in disease pathways.

Industry

Industrially, it is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in material science and catalysis.

Mechanism of Action

The mechanism by which N-[(6-morpholin-4-ylpyridin-2-yl)methyl]isoquinoline-1-carboxamide exerts its effects involves binding to specific molecular targets such as enzymes or receptors. The morpholine and pyridine rings facilitate interactions with active sites, while the isoquinoline moiety enhances binding affinity and specificity. This compound can modulate biological pathways by inhibiting or activating key proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6-morpholin-4-ylpyridin-3-yl)methyl]isoquinoline-1-carboxamide
  • N-[(6-piperidin-4-ylpyridin-2-yl)methyl]isoquinoline-1-carboxamide
  • N-[(6-morpholin-4-ylpyridin-2-yl)methyl]quinoline-1-carboxamide

Uniqueness

N-[(6-morpholin-4-ylpyridin-2-yl)methyl]isoquinoline-1-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the morpholine ring enhances its solubility and bioavailability, while the isoquinoline moiety provides a rigid framework that can interact with various biological targets.

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